molecular formula C21H20ClN5OS2 B2833739 benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351654-90-4

benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2833739
CAS No.: 1351654-90-4
M. Wt: 458
InChI Key: JLIOXHDBENVLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a structurally complex molecule featuring a benzothiazole core linked to a piperazine ring, which is further substituted with a 5-phenyl-1,3,4-thiadiazine moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2.ClH/c27-20(19-22-16-8-4-5-9-18(16)29-19)25-10-12-26(13-11-25)21-24-23-17(14-28-21)15-6-2-1-3-7-15;/h1-9H,10-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOXHDBENVLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to form intermediate compounds. These intermediates are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Core Structure Substituents Reported Activity Reference
Benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride Benzothiazole + piperazine + thiadiazine 5-Phenyl-1,3,4-thiadiazine Inferred: Antimicrobial/kinase inhibition
2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (3) Benzothiazole + piperazine Azidoacetyl Anticancer (synthesis intermediate)
1-Cyclopropyl-7-(4-(2-((6-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (3b) Benzothiazole + piperazine + quinolone Dichloro-pyrrole carboxamide, fluoroquinolone Antibacterial
Ziprasidone Related Compound B Benzisothiazole + piperazine Dichloro-biindoline-dione Neurological (antipsychotic impurity)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole + pyrazoline Methoxyphenyl, methyl Antitumor, antidepressant
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (14) Benzothiazole + piperazine + quinolone Trifluoromethyl Antibacterial

Structural and Functional Analysis

  • Benzothiazole-Piperazine Core: The benzothiazole-piperazine motif is common in compounds with diverse activities, including anticancer (e.g., intermediate 3 in ) and antibacterial (e.g., quinolone derivatives in and ) .
  • Substituent Effects: Electron-Withdrawing Groups: Chloro, fluoro, and trifluoromethyl substituents (e.g., in Ziprasidone impurities and quinolone derivatives) enhance lipophilicity and membrane permeability . The target compound’s phenyl-thiadiazine group may offer similar advantages. Hydrogen-Bonding Capacity: The thiadiazine ring’s nitrogen and sulfur atoms could improve target binding compared to pyrazoline or azide groups .

Q & A

Q. What are the standard synthetic routes for benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Reacting piperazine derivatives with benzo[d]thiazole or thiadiazine precursors under reflux conditions in solvents like ethanol or DMF. Catalysts such as glacial acetic acid are often used to facilitate condensation .
  • Cyclization : For thiadiazine formation, hydrazine hydrate or aryl isothiocyanates may be employed, followed by refluxing for 4–6 hours .
  • Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and piperazine-thiadiazine connectivity .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • TLC/HPLC : Monitors reaction progress and purity (>95% purity is standard for pharmacological studies) .

Q. How is in vitro biological activity screening conducted for this compound?

  • Antimicrobial assays : Disk diffusion or broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations ranging from 1–100 µM .
  • Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzo[d]thiazole or thiadiazine rings to enhance antimicrobial potency .
  • Scaffold hybridization : Combine with pyrazole or triazole moieties to improve binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to model substituent effects on activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized protocols : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent choice, cell line differences) .

Q. How is X-ray crystallography applied to determine molecular conformation?

  • Crystal growth : Slow evaporation of saturated solutions in DMSO/ethanol mixtures yields diffraction-quality crystals .
  • Data refinement : Software like SHELX resolves bond angles and torsion stresses, particularly in the piperazine-thiadiazine junction .

Q. What reaction optimization methods improve synthetic intermediate yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine-thiadiazine coupling .
  • Catalyst screening : Triethylamine or DMAP accelerates acylation steps, reducing side-product formation .

Q. How are pharmacokinetic properties evaluated in preclinical models?

  • In vivo absorption : Administer the compound orally or intravenously in rodent models, followed by plasma LC-MS/MS analysis to measure bioavailability .
  • Toxicity profiling : Acute toxicity studies (OECD 423 guidelines) determine LD₅₀ and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .

Q. What computational methods predict mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., COX-2, DNA gyrase) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with active-site residues) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How are hybrid compounds with dual moieties rationally designed?

  • Scaffold merging : Fuse benzo[d]thiazole with thiadiazine via a methanone linker, ensuring spatial compatibility with target binding pockets .
  • Pharmacophore mapping : Overlap electrostatic and hydrophobic features of lead compounds to retain critical bioactivity .

Methodological Notes

  • Controlled experimentation : Use split-plot designs to isolate variables (e.g., solvent, temperature) during synthesis or bioassays .
  • Data validation : Cross-reference NMR/HRMS data with published analogs (e.g., CAS 1216784-06-3) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.